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Compound of Interest

Compound Name: Trimethoprim fumaric acid

Cat. No.: B12372623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of

trimethoprim fumaric acid, drawing upon established data from analogous trimethoprim-

dicarboxylate salts. While a definitive crystal structure for the 1:1 trimethoprim-fumaric acid salt

is not publicly available, this document synthesizes crystallographic data from closely related

structures to predict its key features, outlines detailed experimental protocols for its synthesis

and characterization, and presents visualizations of the expected molecular interactions.

Predicted Crystallographic Data
The formation of a salt between trimethoprim and fumaric acid is highly probable, likely

resulting in a crystalline solid. Based on the analysis of other trimethoprim-dicarboxylate salts,

the following crystallographic parameters can be anticipated. These values are derived from

published data on trimethoprim salts with structurally similar dicarboxylic acids and serve as a

predictive model.

Table 1: Predicted Crystallographic Parameters for Trimethoprim Fumaric Acid
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Parameter
Predicted
Value/Characteristic

Rationale

Crystal System Triclinic or Monoclinic

Trimethoprim and many of its

salts crystallize in these

systems[1].

Space Group P-1 or P2₁/c
These are common space

groups for organic salts.

Unit Cell Dimensions
a, b, c ≈ 8-15 Å; α, β, γ ≈ 90-

115°

Based on the molecular sizes

and packing of similar

trimethoprim salts.

Molecules per Unit Cell (Z) 2 or 4
Typical for organic salts of this

size.

Key Supramolecular Synthons
Aminopyrimidinium-

carboxylate interactions

This is a recurring and stable

hydrogen bonding motif in

trimethoprim-carboxylate

salts[2].

Molecular Interactions and Hydrogen Bonding
The crystal packing of trimethoprim fumaric acid is expected to be dominated by a robust

network of hydrogen bonds. In its salts with carboxylic acids, the pyrimidine ring of trimethoprim

is typically protonated at one of the nitrogen atoms. This cationic trimethoprim then interacts

with the anionic carboxylate group of the fumaric acid.

Key predicted hydrogen bonding interactions include:

N-H···O Bonds: Strong charge-assisted hydrogen bonds will likely form between the

protonated pyrimidine ring and the amino groups of trimethoprim (donors) and the

carboxylate oxygen atoms of fumaric acid (acceptors). This often results in a characteristic

"fork-like" interaction[2].

N-H···N Bonds: The pyrimidine moieties of adjacent trimethoprim cations may form

centrosymmetric pairs through N-H···N hydrogen bonds, creating an 8-membered ring

motif[2].
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Self-Association of Fumaric Acid: Depending on the stoichiometry and packing, fumaric acid

molecules may form hydrogen-bonded chains or dimers.

Table 2: Predicted Hydrogen Bond Geometries

Donor (D)
Acceptor
(A)

D-H (Å) H···A (Å) D···A (Å) D-H···A (°)

N-H

(Pyrimidine)

O

(Carboxylate)
~0.9 ~1.7-1.9 ~2.6-2.8 ~160-175

N-H (Amino)
O

(Carboxylate)
~0.9 ~1.8-2.1 ~2.7-3.0 ~150-170

N-H (Amino)
N

(Pyrimidine)
~0.9 ~2.0-2.2 ~2.9-3.1 ~160-175

O-H

(Carboxylic

Acid)

O

(Carboxylate)
~1.0 ~1.6-1.8 ~2.6-2.8 ~170-180

Experimental Protocols
The synthesis and characterization of trimethoprim fumaric acid crystals would likely follow

established procedures for multicomponent crystal formation.

3.1. Synthesis via Solvent Evaporation

This is a common method for producing high-quality single crystals suitable for X-ray

diffraction.

Molar Equivalence: Dissolve equimolar amounts of trimethoprim and fumaric acid in a

suitable solvent or solvent mixture. A combination of solvents may be necessary due to

differing solubilities; for instance, trimethoprim in methanol and fumaric acid in ethanol[3].

Mixing: Combine the two solutions and stir for a period to ensure homogeneity.

Crystallization: Allow the solvent to evaporate slowly at room temperature in a loosely

covered container. The slow evaporation promotes the growth of larger, well-defined crystals.
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Isolation: Once crystals have formed, they can be isolated by filtration, washed with a small

amount of cold solvent, and dried.

3.2. Characterization Techniques

A suite of analytical techniques is essential to confirm the formation of the new crystalline

phase and to determine its structure.

Powder X-ray Diffraction (PXRD): Used to confirm the formation of a new crystalline phase

by comparing the diffraction pattern of the product to those of the starting materials[3]. A

unique pattern indicates a new crystal structure.

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the

precise three-dimensional arrangement of atoms in the crystal, including unit cell

parameters, space group, and bond lengths/angles.

Differential Scanning Calorimetry (DSC): Thermal analysis to determine the melting point of

the new crystalline phase. A sharp, single endothermic peak different from the melting points

of the starting materials indicates the formation of a new, pure phase[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups and

infer the nature of the intermolecular interactions. Shifts in the vibrational frequencies of the

N-H and C=O groups can confirm proton transfer and hydrogen bonding.

Scanning Electron Microscopy (SEM): Provides information on the morphology (shape and

size) of the crystals[3].

Visualizations
4.1. Experimental Workflow for Synthesis and Characterization
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Caption: Workflow for the synthesis and characterization of trimethoprim fumaric acid
crystals.

4.2. Predicted Hydrogen Bonding Scheme
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Caption: Predicted primary hydrogen bonding interactions in trimethoprim fumaric acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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